(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride
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Overview
Description
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride is a chemical compound with significant interest in medicinal chemistry and pharmaceutical research. It is a stereoisomer with specific 3R,4S configuration, which contributes to its unique biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride typically involves the use of fluorinated precursors and piperidine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with piperidine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to its biological effects. The compound may modulate various signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride
- (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride
Uniqueness
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in its interactions with molecular targets .
Properties
IUPAC Name |
(3R,4S)-4-fluoropiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYYYHEMMLYLM-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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